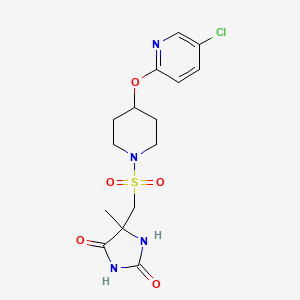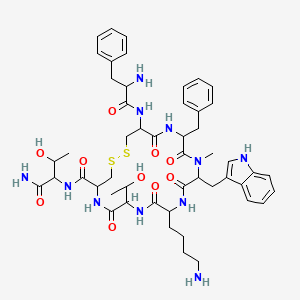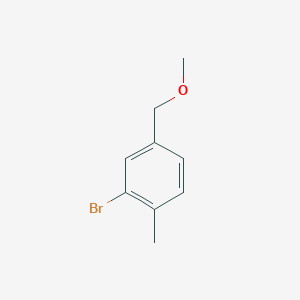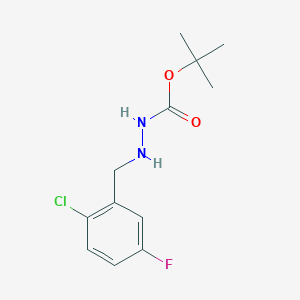
zinc;decane;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;decane;bromide is a compound that combines zinc, decane, and bromide. This compound is of interest due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. Zinc is a transition metal known for its catalytic properties, decane is a hydrocarbon with a long carbon chain, and bromide is a halide ion known for its reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zinc;decane;bromide can be synthesized through various methods. One common approach involves the reaction of zinc with bromine in the presence of decane. This reaction is typically exothermic and requires careful control of temperature and reaction conditions to ensure the desired product is obtained. The reaction can be represented as: [ \text{Zn} + \text{Br}2 + \text{C}{10}\text{H}{22} \rightarrow \text{Zn(C}{10}\text{H}_{22}\text{)Br}_2 ]
Industrial Production Methods
In an industrial setting, this compound is often produced by reacting zinc oxide or zinc carbonate with hydrobromic acid in the presence of decane. This method allows for the large-scale production of the compound with high purity. The reaction can be represented as: [ \text{ZnO} + 2 \text{HBr} + \text{C}{10}\text{H}{22} \rightarrow \text{Zn(C}{10}\text{H}{22}\text{)Br}_2 + \text{H}_2\text{O} ]
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;decane;bromide undergoes various types of chemical reactions, including:
Oxidation: The zinc component can be oxidized to form zinc oxide.
Reduction: The bromide ion can be reduced to bromine gas.
Substitution: The bromide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen gas, and nucleophiles like chloride or iodide ions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products
The major products formed from the reactions of this compound include zinc oxide, bromine gas, and substituted zinc compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Zinc;decane;bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cyclotrimerization reactions.
Biology: It is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of high-density drilling fluids in the oil and gas industry and as an electrolyte in zinc-bromine batteries
Mécanisme D'action
The mechanism by which zinc;decane;bromide exerts its effects involves the interaction of the zinc ion with various molecular targets. Zinc acts as a Lewis acid, facilitating the formation of new chemical bonds and stabilizing reaction intermediates. The bromide ion can participate in redox reactions, while the decane component provides a hydrophobic environment that can influence the solubility and reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc chloride: Similar to zinc;decane;bromide, zinc chloride is used as a catalyst and in various industrial applications.
Zinc iodide: Another halide of zinc, used in organic synthesis and as a radiopaque agent.
Cadmium bromide: Shares similar properties with this compound but is less commonly used due to the toxicity of cadmium.
Uniqueness
This compound is unique due to the presence of the decane component, which imparts specific hydrophobic properties and influences the compound’s reactivity and solubility. This makes it particularly useful in applications where a hydrophobic environment is beneficial, such as in organic synthesis and industrial processes .
Propriétés
Formule moléculaire |
C10H21BrZn |
|---|---|
Poids moléculaire |
286.6 g/mol |
Nom IUPAC |
zinc;decane;bromide |
InChI |
InChI=1S/C10H21.BrH.Zn/c1-3-5-7-9-10-8-6-4-2;;/h1,3-10H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
RTHCUVJQVVJPTJ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCC[CH2-].[Zn+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester](/img/structure/B12105775.png)







![(10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B12105835.png)


![strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B12105852.png)

